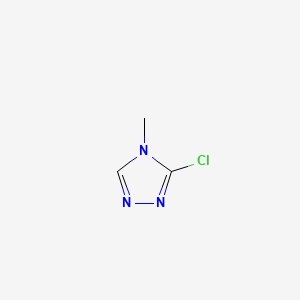

3-Chloro-4-methyl-4H-1,2,4-triazole

Vue d'ensemble

Description

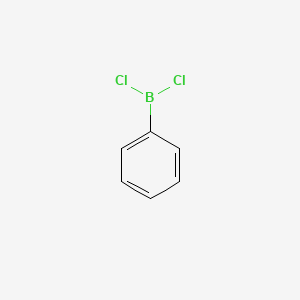

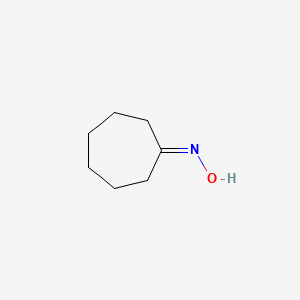

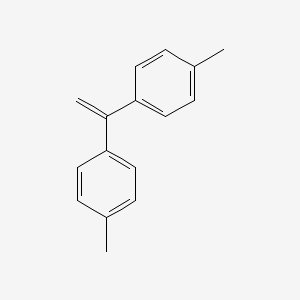

3-Chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazoles are known to bind in biological systems with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, one method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methyl-4H-1,2,4-triazole consists of two carbon and three nitrogen atoms . The structure consists of two fused five-membered triazole rings . The triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .Chemical Reactions Analysis

Triazoles are known to undergo various chemical reactions. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-methyl-4H-1,2,4-triazole is 117.537 . It is a nitrogenous heterocyclic compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique

Corrosion Inhibition

- 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole derivatives have been studied for their efficacy in protecting mild steel against corrosion in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, with the inhibition efficiency increasing with concentration. The best results were obtained with 4-MTHT, achieving up to 99.6% efficiency at certain concentrations. This inhibition is attributed to the adsorption of the triazole derivatives on the steel surface, which follows the Langmuir isotherm model (Bentiss et al., 2007).

Antimicrobial Activity

- Novel series of triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds like 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown significant activity against various microorganisms, including bacteria and fungi (Kaplancikli et al., 2008).

Biological Evaluation as Cholinesterase Inhibitors

- Some 1,2,4-triazole and triazolothiadiazine derivatives have been synthesized and evaluated as cholinesterase inhibitors. These compounds, especially derivatives like 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazoles, have shown promising inhibitory effects on acetylcholinesterase, suggesting potential use in treating diseases related to cholinesterase function (Mohsen, 2012).

Synthesis and Characterization for Various Applications

- There has been extensive research into the synthesis and characterization of 1,2,4-triazole derivatives for various applications. This includes the development of compounds with enhanced biological activities, such as antimicrobial, antifungal, and cholinesterase inhibitory properties, as well as the exploration of their potential in corrosion inhibition (D'Souza et al., 2020).

Synthesis for Enhanced Chemical Stability

- The synthesis of 1,2,4-triazole derivatives has been optimized for enhanced chemical stability and specific applications. For instance, microwave-assisted synthesis methods have been developed for producing novel triazole compounds, demonstrating the versatility and adaptability of these compounds in various research contexts (Raval et al., 2010).

Mécanisme D'action

Orientations Futures

The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is a promising future direction . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

3-chloro-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-7-2-5-6-3(7)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTMKBRGFJVXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205185 | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56616-87-6 | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.